molecular formula C7H5BrCl2O2S B8665836 4-(Bromomethyl)-3-chlorobenzene-1-sulfonyl chloride CAS No. 141834-24-4

4-(Bromomethyl)-3-chlorobenzene-1-sulfonyl chloride

Cat. No. B8665836
M. Wt: 303.99 g/mol
InChI Key: SWJFTFLNDWIRRR-UHFFFAOYSA-N
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Patent
US05274094

Procedure details

N-Bromosuccinimide (13.76 g, 76 mmol) was added to a stirred solution of 3-chloro-4-toluenesulphonyl chloride (12 g, 76 mmol) in CCl4 (120 ml) under argon. After one hour benzoyl peroxide (0.92 g, 3.8 mmol) was added and the reaction mixture refluxed overnight. The mixture was allowed to cool, the resulting white precipitate filtered off and the filtrate evaporated to a yellow oil. Purification of the residue by chromatography over silica gel (3% ethyl acetate in hexane) afforded 3-chloro-4-bromomethylphenylsulphonyl chloride (3.3 g, 14%) as a colourless oil.
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.Cl[C:10]1[CH:11]=[C:12](C)[CH:13]=[CH:14][C:15]=1[S:16]([Cl:19])(=[O:18])=[O:17].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:39]([Cl:43])(Cl)(Cl)Cl>>[Cl:43][C:39]1[CH:10]=[C:15]([S:16]([Cl:19])(=[O:18])=[O:17])[CH:14]=[CH:13][C:12]=1[CH2:11][Br:1]

Inputs

Step One
Name
Quantity
13.76 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
12 g
Type
reactant
Smiles
ClC=1C=C(C=CC1S(=O)(=O)Cl)C
Name
Quantity
120 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography over silica gel (3% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1CBr)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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